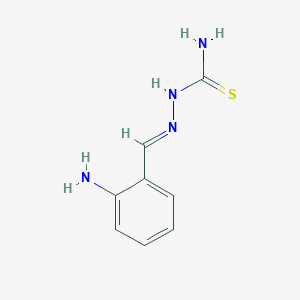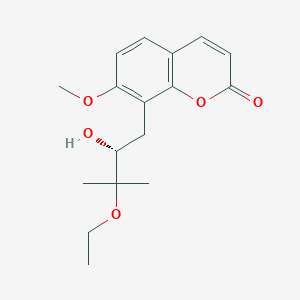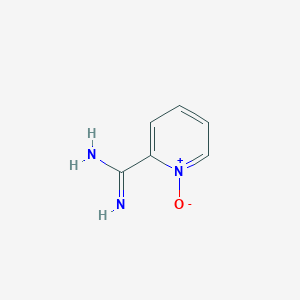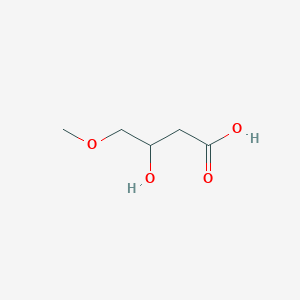
3-Hydroxy-4-methoxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methoxybutanoic acid is an organic compound with the molecular formula C5H10O4 It is a derivative of butanoic acid, featuring both hydroxyl and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxybutanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 4-methoxybutanoic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of catalysts to enhance reaction efficiency and yield. The process would also involve purification steps to isolate the desired product from any by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methoxybutanoic acid.
Reduction: The compound can be reduced to form 3-hydroxy-4-methoxybutanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybutanoic acid
Reduction: 3-Hydroxy-4-methoxybutanol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-Hydroxy-4-methoxybutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methoxybutanoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes or receptors. The compound may participate in metabolic pathways, influencing biochemical processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutanoic acid: Lacks the methoxy group, making it less versatile in certain reactions.
4-Hydroxybutanoic acid: Lacks the methoxy group, affecting its chemical properties and reactivity.
3-Methoxybutanoic acid:
Uniqueness
3-Hydroxy-4-methoxybutanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H10O4 |
|---|---|
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
3-hydroxy-4-methoxybutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-9-3-4(6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
Clé InChI |
IZMXMDXNRWMDCV-UHFFFAOYSA-N |
SMILES canonique |
COCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


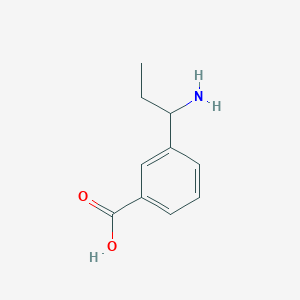
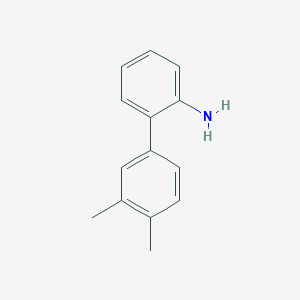

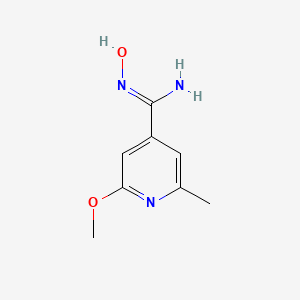
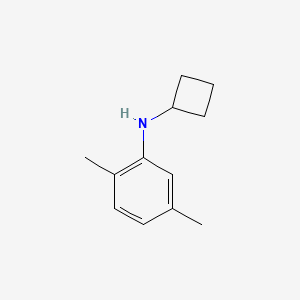
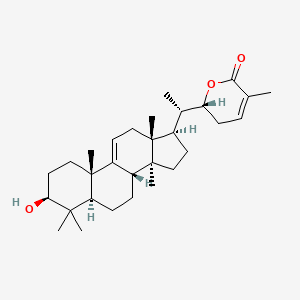
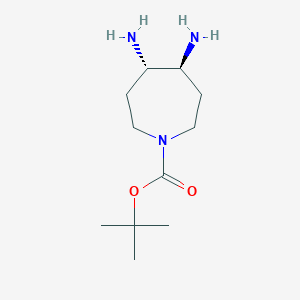
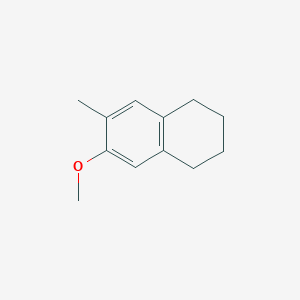
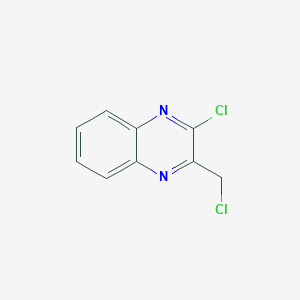
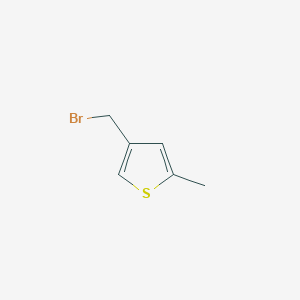
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
